molecular formula C11H11F4N3O B12445842 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol

Cat. No.: B12445842
M. Wt: 277.22 g/mol
InChI Key: SSPXFCTZVPFOGN-UHFFFAOYSA-N
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Description

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure with difluoromethyl groups, which are known to enhance the biological activity and metabolic stability of molecules. The presence of the imidazo[4,5-b]pyridine core further adds to its potential as a pharmacologically active compound.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can introduce new functional groups at the difluoromethyl positions .

Mechanism of Action

The mechanism of action of 2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways . The imidazo[4,5-b]pyridine core plays a crucial role in the compound’s pharmacological activity, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is unique due to its specific combination of difluoromethyl groups and the imidazo[4,5-b]pyridine core. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H11F4N3O

Molecular Weight

277.22 g/mol

IUPAC Name

2-[5,7-bis(difluoromethyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol

InChI

InChI=1S/C11H11F4N3O/c1-5-16-8-6(9(12)13)4-7(10(14)15)17-11(8)18(5)2-3-19/h4,9-10,19H,2-3H2,1H3

InChI Key

SSPXFCTZVPFOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C(F)F

Origin of Product

United States

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